Lipophilicity Advantage Over Unprotected Analog
4-Thiothymidine 3',5'-dibenzoate exhibits a computed/measured LogP of approximately 3.58, compared to a LogP of -0.07 for the unprotected 4-thiothymidine (CAS 7236-57-9), representing a ΔLogP of ~3.65 units [1]. This corresponds to an approximately 4,500-fold increase in octanol-water partition coefficient, fundamentally altering the compound's partitioning behavior from aqueous-favoring to lipid-favoring [1]. For context, thymidine (the natural parent nucleoside) has an even lower LogP, further underscoring the impact of dual benzoyl esterification combined with 4-thio substitution. This lipophilicity shift is consistent with the strategic rationale employed in the design of CNS-penetrating thio-nucleoside antivirals, where enhanced lipophilicity was targeted to improve blood-brain barrier crossing relative to the parental oxygen analogs [2].
Δ ~3.65 (~4,500-fold increase)
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 3.58 (4-Thiothymidine 3',5'-dibenzoate) |
| Comparator Or Baseline | LogP = -0.07 (4-Thiothymidine, unprotected, CAS 7236-57-9) |
| Quantified Difference | ΔLogP ≈ 3.65 (~4,500-fold increase in partition coefficient) |
| Conditions | Computed/experimental LogP values from chemical database sources |
Why This Matters
This logP differential directly determines whether the compound will partition into organic phases during synthesis, cross biological membranes in cellular assays, or serve as a lipophilic prodrug motif—making procurement of the correct benzoylated form essential for CNS-targeted antiviral or photodynamic therapy research programs.
- [1] PeptideDB. 4-Thiothymidine (CAS 7236-57-9). LogP: -0.07. View Source
- [2] Palomino, E., et al. (1990). Synthesis and in vitro evaluation of some modified 4-thiopyrimidine nucleosides for prevention or reversal of AIDS-associated neurological disorders. Journal of Medicinal Chemistry, 33(1), 258-263. PMID: 2153206. View Source
